3-amino-N-(2-ethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

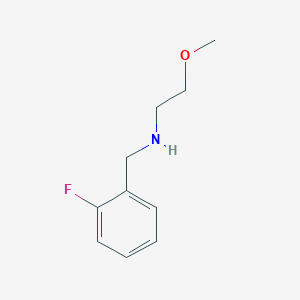

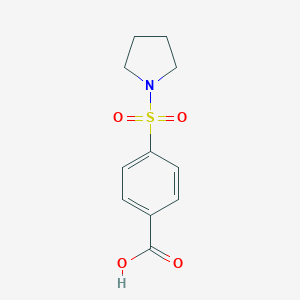

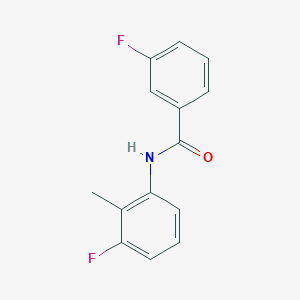

3-amino-N-(2-ethylphenyl)benzamide is a compound with the CAS Number: 897594-72-8 and a molecular weight of 240.3 . It is a solid at room temperature .

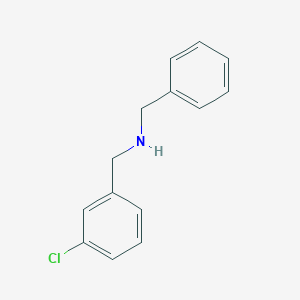

Molecular Structure Analysis

The molecular formula of 3-amino-N-(2-ethylphenyl)benzamide is C15H16N2O . The InChI code is 1S/C15H16N2O/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis

3-amino-N-(2-ethylphenyl)benzamide is a solid at room temperature . It has a molecular weight of 240.3 and a density of 1.181g/cm3 . The boiling point is 350.9ºC at 760 mmHg .Scientific Research Applications

Antioxidant Activity

3-amino-N-(2-ethylphenyl)benzamide: has been studied for its potential antioxidant properties. Antioxidants are crucial in combating oxidative stress, which can lead to cellular damage and various diseases. The compound’s ability to scavenge free radicals, reduce oxidative stress, and chelate metals makes it a candidate for further research in developing new antioxidant therapies .

Antibacterial Applications

The antibacterial activity of 3-amino-N-(2-ethylphenyl)benzamide has been explored against both gram-positive and gram-negative bacteria. Its effectiveness in inhibiting bacterial growth suggests potential applications in creating new antibacterial agents, which could be particularly valuable in the face of rising antibiotic resistance .

Drug Discovery

Benzamide derivatives, including 3-amino-N-(2-ethylphenyl)benzamide , are significant in the pharmaceutical industry. Their structural versatility allows for the synthesis of compounds with potential therapeutic effects. This compound could serve as a building block in the synthesis of drugs aimed at treating various conditions, from hyperactivity to cancer .

Chemical Synthesis

This compound is a valuable intermediate in chemical synthesis. Its amine and amide functional groups make it versatile for various chemical reactions, enabling the creation of a wide range of chemical entities for research and industrial purposes .

properties

IUPAC Name |

3-amino-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDVQMUXGBTNHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10580045 |

Source

|

| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-ethylphenyl)benzamide | |

CAS RN |

897594-72-8 |

Source

|

| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)